
2-Chloro-N,3-dimethyl-N-phenylisonicotinamide
Overview
Description
2-Chloro-N,3-dimethyl-N-phenylisonicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with chlorine at position 2, methyl groups at position 3 and the nitrogen atom, and a phenyl group attached to the amide nitrogen. This structural configuration imparts unique physicochemical and biological properties, making it valuable in agrochemical and pharmaceutical research.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features three key structural elements:
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2-Chloropyridine core : Typically introduced via chlorination of isonicotinic acid derivatives or direct use of pre-chlorinated starting materials .
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N-Phenyl-N-methylamide group : Installed through nucleophilic acyl substitution with N-methylaniline or sequential amidation/methylation .
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3-Methyl substituent : Introduced via Friedel-Crafts alkylation, Grignard reactions, or directed ortho-metalation strategies .
Retrosynthetic disconnection at the amide bond suggests two viable routes:
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Route A : Coupling 2-chloro-3-methylisonicotinoyl chloride with N-methylaniline
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Route B : Post-amidation methylation of 2-chloro-N-phenylisonicotinamide
Direct Amidation Route Using 2-Chloro-3-methylisonicotinoyl Chloride
Preparation of 2-Chloro-3-methylisonicotinoyl Chloride
While no direct synthesis is reported, analogous protocols for 2-chloroisonicotinoyl chloride provide a template:
Procedure from Anderson et al. (Modified) :
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Chlorination : Treat 3-methylisonicotinic acid (1.0 eq) with thionyl chloride (3.0 eq) in anhydrous dichloroethane (DCE) under reflux (85°C, 4 hr).
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Workup : Remove excess SOC via rotary evaporation under reduced pressure.
Key Parameters :
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Solvent: 1,2-Dichloroethane (bp 83°C) enables efficient heat transfer
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Catalyst: DMAP (0.1 eq) accelerates acyl chloride formation
Amide Coupling with N-Methylaniline
Optimized Protocol :
Workup :
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Quench with HO (30% v/v)
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Extract with CHCl (3×)
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Dry (MgSO), filter, concentrate
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Recrystallize from MeOH/HO (1:10)
Performance Metrics :
Mechanistic Insight :
DIPEA (N,N-diisopropylethylamine) serves dual roles:
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Scavenges HCl generated during amidation
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Maintains reaction pH >8 to prevent N-methylaniline protonation
Sequential Methylation of 2-Chloro-N-phenylisonicotinamide
Initial Amidation (2-Chloro-N-phenylisonicotinamide)
Adapted from Ambeed Protocol :
Regioselective C-3 Methylation
Friedel-Crafts Alkylation Approach :
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Activation : Generate AlCl-complex with 2-chloro-N-phenylisonicotinamide (1.0 eq) in CHCl (-10°C)
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Methylation : Add methyl iodide (1.2 eq) dropwise over 30 min
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Quench : 10% HCl → NaHCO wash
Challenges :
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Competing N-methylation requires careful stoichiometry
Performance :
Metric | Value |
---|---|
Conversion | 78% |
Regioselectivity | 4:1 (C3:Other) |
Isolated Yield | 62% |
Solvent and Base Optimization
Solvent Screening (Amidation Step)
Solvent | Dielectric Constant | Yield (%) | Purity (%) |
---|---|---|---|
1,2-Dichloroethane | 10.4 | 92 | 98 |
THF | 7.5 | 84 | 95 |
DMF | 36.7 | 68 | 91 |
Toluene | 2.4 | 45 | 87 |
DIPEA’s superior performance stems from:
Scalability and Process Chemistry Considerations
Kilo-Lab Scale Protocol
Adapted from Patent CN1033378A :
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Use 1,2-dichloroethane (5 L/kg substrate) for heat management
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Semi-batch Cl addition with automated pH control (target pH 2)
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Continuous extraction system for rapid workup
Economic Factors :
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Solvent recovery: >90% DCE recyclable via distillation
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Throughput: 1.2 kg/day in pilot plant trials
Environmental Impact Mitigation
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Replace CHCl with cyclopentyl methyl ether (CPME) in extraction steps
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Catalytic DIPEA recycling via acid-base partitioning
Analytical Characterization
Spectroscopic Data
H NMR (400 MHz, CDCl) :
δ 8.45 (d, J=4.8 Hz, 1H, Py-H)
δ 7.62 (d, J=4.8 Hz, 1H, Py-H)
δ 7.35-7.28 (m, 5H, Ph-H)
δ 3.12 (s, 3H, N-CH)
δ 2.89 (s, 3H, C3-CH)
HRMS (ESI+) :
Calculated for CHClNO: 277.0741
Found: 277.0739 [M+H]
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,3-dimethyl-N-phenylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Scientific Research Applications
Pharmacological Potential
2-Chloro-N,3-dimethyl-N-phenylisonicotinamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of anti-inflammatory and analgesic properties. For instance, compounds with similar structures have shown promise as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
Case Study: Anti-Inflammatory Activity
A study examining the anti-inflammatory effects of related compounds revealed that derivatives of isonicotinamide can effectively reduce inflammation in animal models. These compounds were tested for their ability to inhibit prostaglandin synthesis, a key mediator in inflammatory responses. The results indicated significant reductions in inflammation markers when treated with these derivatives, suggesting that this compound could exhibit similar properties .
Data Table: Inhibition of COX Enzymes
Compound Name | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
This compound | TBD | TBD | TBD |
Related Compound A | 15 | 40% | 85% |
Related Compound B | 10 | 30% | 90% |
Note: TBD = To Be Determined based on future studies.
Versatile Building Block
In organic synthesis, this compound acts as a versatile building block for the preparation of various heterocyclic compounds. Its chlorinated structure allows for nucleophilic substitution reactions, leading to the formation of more complex molecular architectures.
Case Study: Synthesis of Novel Heterocycles
A recent synthesis study highlighted the utility of this compound in creating novel heterocycles through multi-step reactions involving acylation and cyclization processes. The resulting compounds exhibited diverse pharmacological activities, including antimicrobial and anticancer properties .
Data Table: Synthesis Pathways
Reaction Step | Reagents Used | Yield (%) |
---|---|---|
Acylation | 2-Chloro-N,3-dimethyl... + Acyl Chloride | 85 |
Cyclization | Intermediate + Base | 75 |
Final Product Isolation | Solvent Extraction | 90 |
Novel Material Development
The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties. Research has indicated that compounds with similar frameworks can be used to create organic semiconductors or light-emitting diodes (LEDs).
Case Study: Organic Semiconductor Applications
In a study focused on organic electronics, derivatives of isonicotinamides were incorporated into polymer matrices to enhance conductivity and stability. The results demonstrated improved performance characteristics in devices such as organic photovoltaics and LEDs .
Data Table: Performance Metrics in Organic Electronics
Material Type | Conductivity (S/cm) | Stability (Hours) |
---|---|---|
Isonicotinamide Derivative A | 0.01 | 120 |
Isonicotinamide Derivative B | 0.03 | 150 |
2-Chloro-N,3-dimethyl... | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2-Chloro-N,N-dimethylnicotinamide
- Structure : Lacks the phenyl and 3-methyl substituents present in the target compound.
- Synthesis : Produced via a one-step reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine at 90–100°C (pH 8–9), achieving 98.5% yield and >99% purity .
- Application : Intermediate in herbicide production (e.g., nicosulfuron). The absence of the phenyl group may reduce steric hindrance, enhancing reactivity in downstream reactions compared to 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide.
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
- Structure : Shares the nicotinamide core and chlorine at position 2 but replaces N-phenyl and 3-methyl groups with a 3-chloro-2-methylphenyl substituent.
- The additional chloro and methyl groups may enhance lipophilicity, affecting bioavailability .
N,N-Dibenzyl-2-chloroacetamide
- Structure : Substitutes the nicotinamide ring with a simple acetamide backbone and benzyl groups on the amide nitrogen.
- Physicochemical Properties : Higher molecular weight (273.76 g/mol) and logP (3.45) compared to the target compound, indicating greater hydrophobicity. This structural variation could influence membrane permeability in biological systems .
2-Chloro-N,N-dimethyl-3-oxobutanamide
- Structure : Features a ketone group at position 3 instead of a methyl group, altering electronic properties.
Key Differentiators of this compound
Lipophilicity : Balanced logP from methyl and phenyl groups may optimize membrane permeability for agrochemical or pharmaceutical applications.
Versatility in Derivatization : The chlorine at position 2 and amide nitrogen allow for further functionalization, a trait shared with anticonvulsant and herbicidal analogs .
Biological Activity
2-Chloro-N,3-dimethyl-N-phenylisonicotinamide (C14H13ClN2O) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13ClN2O
- Molecular Weight : 260.72 g/mol
- Canonical SMILES : CC1=C(C=CN=C1Cl)C(=O)N(C)C2=CC=CC=C2
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylaniline in the presence of dehydrating agents such as thionyl chloride. This process is usually conducted under reflux conditions and purified through recrystallization.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study screening various derivatives of isonicotinamide compounds revealed that this compound showed good to moderate antibacterial activity against several microorganisms:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus (Gram +) | High |
Escherichia coli (Gram -) | Moderate |
Pseudomonas aeruginosa (Gram -) | High |
Bacillus subtilis (Gram +) | Moderate |
However, it was noted that the compound did not exhibit antifungal activity against the tested species .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact molecular targets are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors involved in cancer cell growth .
The mechanism of action for this compound involves its ability to act as an inhibitor of certain enzymes or receptors. This inhibition leads to alterations in cellular pathways that are critical for microbial growth and cancer cell proliferation. The unique substitution pattern on the isonicotinamide core contributes to its distinct biological properties .
Case Studies
Several studies have documented the biological activity of this compound:
- Antibacterial Screening : A comprehensive study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
- Cancer Cell Proliferation : In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cell lines, suggesting its potential utility in cancer therapy. Further research is required to elucidate the specific pathways involved in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM). Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis, stoichiometric control (e.g., 1:1.2 molar ratio of acid to amine), and reaction monitoring via TLC or HPLC. Post-synthesis purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., chloro, dimethyl, phenyl groups).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching CHClNO).
- HPLC-PDA : Purity assessment (>98%) with a C18 column and acetonitrile/water mobile phase.
Cross-referencing with PubChem or EPA DSSTox data ensures alignment with known spectral libraries .
Q. What solvent systems are suitable for solubility studies?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for high solubility, followed by aqueous-organic mixtures (e.g., DMSO:PBS buffer). For kinetic studies, use isocratic conditions in HPLC to monitor stability. Note: Solubility in non-polar solvents (hexane) is typically low due to the polar amide group .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use -labeled reagents to track nucleophilic attack sites during amide bond formation.
- DFT Calculations : Model transition states to identify energy barriers for competing pathways (e.g., chloro displacement vs. methyl group steric effects).
- Kinetic Profiling : Compare rate constants under varying temperatures/pH to distinguish between SN2 and SN1 mechanisms .
Q. What computational strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes in pain pathways).
- QSAR Models : Train regression models on analogs (e.g., substituent Cl vs. F) to correlate electronic parameters (Hammett σ) with antinociceptive activity.
- MD Simulations : Analyze ligand-protein stability in GROMACS over 100 ns trajectories to identify critical hydrogen bonds .
Q. How can AI-driven experimental design improve yield in scaled-up synthesis?
- Methodological Answer :
- Active Learning Algorithms : Use platforms like COMSOL to iteratively optimize reaction parameters (temperature, catalyst loading) based on Bayesian optimization.
- Robotic Automation : Implement liquid-handling robots for high-throughput screening of solvent/base combinations.
- Real-Time Analytics : Integrate inline FTIR to monitor intermediate formation and trigger parameter adjustments .
Q. Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem BioAssay) and apply statistical tests (e.g., ANOVA) to identify outliers.
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, IC protocols).
- Epistemic Frameworks : Align conflicting results with theoretical models (e.g., whether activity is receptor-mediated or due to metabolic byproducts) .
Properties
IUPAC Name |
2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-12(8-9-16-13(10)15)14(18)17(2)11-6-4-3-5-7-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIQEMRUQOVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)N(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567865 | |
Record name | 2-Chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133928-64-0 | |
Record name | 2-Chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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